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molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

1-Boc-piperidine

Cat. No. B1242249
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
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Patent
US08193359B2

Procedure details

A solution of 4-carboxymethoxy)piperidine-1-carboxylic acid tert-butyl ester (14.13 g, 54.7 mmol) and NEt3 (7.7 mL, 65.6 mmol) in anhydrous THF (250 mL) was cooled to 0° C., before being treated dropwise with isobutyl chloroformate (8.5 mL, 65.6 mmol). After stirring at 0° C. for 30 min, the reaction mixture was cooled to −20° C., before being added rapidly, via cannula, to a solution of NH3 in anhydrous CH2Cl2 (0.7 M, 250 mL, 175 mmol) at −70° C. The reaction was allowed to warm to 20° C., before being stirred for 1 h. The mixture was diluted with CH2Cl2 (250 mL), before being washed with saturated aqueous NaHCO3 (200 mL), 0.5 M HCl (200 mL), and brine (200 mL). After drying (MgSO4), the solution was filtered and the solvent evaporated to give a residue that was purified by flash chromatography (IH-THF, 3:7) to afford 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester: δH(CDCl3): 1.49 (s, 9H), 1.53-1.60 (m, 2H), 1.85-1.92 (m, 2H), 3.11 (m, 2H), 3.58 (m, 1H), 3.76-3.83 (m, 2H), 3.98 (s, 2H), 6.19 (brs, 1H), 6.56 (brs, 1H). A solution of this compound (235 mg, 0.91 mmol) and NEt3 (140 μL, 1.00 mmol) in anhydrous CH2Cl2 (5 mL) was cooled to 0° C., then a solution of trichloroacetyl chloride (174 mg, 0.96 mmol) in anhydrous CH2Cl2 (5 mL) was added dropwise. The reaction mixture was stirred at 20° C. for 1 h, then the solvent was removed and the residue purified by flash chromatography (IH-EtOAc, 1:1) to furnish 4-cyanomethoxypiperidine-1-carboxylic acid tert-butyl ester: δH (CDCl3): 1.50 (s, 9H), 1.58-1.65 (m, 2H), 1.89-1.95 (m, 2H), 3.20 (m, 2H), 3.74-3.79 (m, 3H), 4.33 (s, 2H). A solution of K2CO3 (119 mg, 0.86 mmol) and NH2OH.HCl (119 mg, 1.71 mmol) in H2O (0.5 mL) was added to the above nitrile (206 mg, 0.86 mmol) in EtOH (2 mL). The mixture was heated at 75° C. for 45 min, before being cooled to ambient temperature. The solvents were evaporated, then the residue was diluted with EtOAc (50 mL), before being washed with H2O (2×10 mL) and brine (10 mL). The EtOAc solution was dried MgSO4), filtered, and concentrated to afford the title compound: m/z (ES+)=274.0 [M+H]+.
Quantity
14.13 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1CCC[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC[N:16]([CH2:19]C)CC.Cl[C:22]([O:24][CH2:25][CH:26]([CH3:28])C)=O.N.C1C[O:33]CC1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:28][CH2:26][CH:25]([O:24][CH2:22][C:19](=[O:33])[NH2:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCCCC1
Name
Quantity
7.7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
STIRRING
Type
STIRRING
Details
before being stirred for 1 h
Duration
1 h
WASH
Type
WASH
Details
before being washed with saturated aqueous NaHCO3 (200 mL), 0.5 M HCl (200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (IH-THF, 3:7)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OCC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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